molecular formula C12H13NO3 B13689834 3-Methyl-4-(2-oxopyrrolidin-1-YL)benzoic acid

3-Methyl-4-(2-oxopyrrolidin-1-YL)benzoic acid

Cat. No.: B13689834
M. Wt: 219.24 g/mol
InChI Key: XYJZYZMKUIMAMT-UHFFFAOYSA-N
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Description

3-Methyl-4-(2-oxo-1-pyrrolidinyl)benzoic Acid is an organic compound that features a benzoic acid core substituted with a 3-methyl group and a 2-oxo-1-pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(2-oxo-1-pyrrolidinyl)benzoic Acid typically involves the reaction of 3-methylbenzoic acid with 2-oxo-1-pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or ethanol.

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Temperature: The reaction is usually carried out at elevated temperatures ranging from 60°C to 100°C.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-4-(2-oxo-1-pyrrolidinyl)benzoic Acid may involve more scalable processes such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.

    Batch Processing: Traditional batch processing methods can also be employed, with optimization of reaction conditions to maximize output.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(2-oxo-1-pyrrolidinyl)benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Quinones or carboxylic acids.

    Reduced Derivatives: Alcohols or amines.

    Substituted Derivatives: Halogenated or nitrated benzoic acids.

Scientific Research Applications

3-Methyl-4-(2-oxo-1-pyrrolidinyl)benzoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-Methyl-4-(2-oxo-1-pyrrolidinyl)benzoic Acid exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Oxo-1-pyrrolidinyl)benzoic Acid
  • 3-(2-Oxo-1-pyrrolidinyl)benzoic Acid Methyl Ester
  • 2-Fluoro-4-(1-pyrrolidinyl)benzoic Acid

Uniqueness

3-Methyl-4-(2-oxo-1-pyrrolidinyl)benzoic Acid is unique due to the presence of both a methyl group and a 2-oxo-1-pyrrolidinyl group, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

3-methyl-4-(2-oxopyrrolidin-1-yl)benzoic acid

InChI

InChI=1S/C12H13NO3/c1-8-7-9(12(15)16)4-5-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,15,16)

InChI Key

XYJZYZMKUIMAMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)N2CCCC2=O

Origin of Product

United States

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